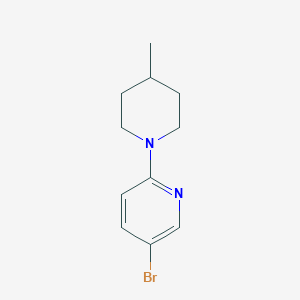

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Description

BenchChem offers high-quality 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(4-methylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c1-9-4-6-14(7-5-9)11-3-2-10(12)8-13-11/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPJEESWOCDESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653776 | |

| Record name | 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633283-66-6 | |

| Record name | 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This document provides an in-depth technical overview of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and validated protocol for its synthesis via nucleophilic aromatic substitution, outline standard analytical methods for its characterization, and discuss its strategic application in the development of complex pharmaceutical intermediates. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this versatile compound.

Compound Identification and Physicochemical Properties

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a disubstituted pyridine derivative. The pyridine core is a privileged scaffold in drug design, and the specific arrangement of a bromine atom at the C5 position and a 4-methylpiperidine moiety at the C2 position makes this compound a highly valuable and versatile intermediate. The bromine atom serves as a synthetic handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. The 2-(4-methylpiperidyl) group often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the final active pharmaceutical ingredient (API).

Chemical Structure:

Table 1: Core Compound Identifiers and Properties

| Property | Value |

| CAS Number | 879486-65-2 |

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Molecular Weight | 255.16 g/mol |

| IUPAC Name | 5-bromo-2-(4-methylpiperidin-1-yl)pyridine |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate, and methanol |

| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended 2-8°C. |

Synthesis and Purification Protocol

The most direct and industrially scalable route to 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of the C2 position on the pyridine ring when substituted with a good leaving group, such as a halogen.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds by reacting a di-halogenated pyridine, typically 2,5-dibromopyridine, with 4-methylpiperidine. The piperidine nitrogen acts as the nucleophile, attacking the electron-deficient C2 position of the pyridine ring. The C-Br bond at the C2 position is more activated towards nucleophilic attack than the C-Br bond at the C5 position due to the electron-withdrawing effect of the ring nitrogen. The reaction is typically facilitated by a base to quench the HBr generated in situ and is often heated to ensure a reasonable reaction rate.

Detailed Experimental Protocol

Materials:

-

2,5-Dibromopyridine (1.0 eq)

-

4-Methylpiperidine (1.1 - 1.2 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)

-

Anhydrous solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN)

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Standard workup and purification reagents (water, brine, ethyl acetate, anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dibromopyridine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Add the base (e.g., K₂CO₃, 2.5 eq) to the stirred solution. Subsequently, add 4-methylpiperidine (1.2 eq) dropwise at room temperature.

-

Scientist's Insight: Using a slight excess of the amine nucleophile ensures the complete consumption of the limiting reagent, 2,5-dibromopyridine. The choice of an inorganic base like K₂CO₃ is often preferred for ease of removal during workup compared to organic bases.

-

-

Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into deionized water and extract with a suitable organic solvent, such as ethyl acetate (3x volumes). c. Combine the organic layers and wash with water, followed by brine to remove residual solvent and inorganic salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%) to isolate the pure 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Synthesis Workflow Diagram

Caption: SNAr Synthesis and Purification Workflow.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR | (CDCl₃, 400 MHz): Signals corresponding to the pyridine ring protons (typically 3 distinct signals), piperidine ring protons, and the methyl group protons. The pyridine proton adjacent to the bromine (H6) will appear as a doublet, the H4 proton as a doublet of doublets, and the H3 proton as a doublet. |

| ¹³C NMR | (CDCl₃, 100 MHz): Signals for the 5 carbon atoms of the pyridine ring (with the C-Br carbon being distinct), the 5 carbons of the piperidine ring, and the single methyl carbon. |

| Mass Spec (MS) | ESI+: Calculated for C₁₁H₁₆BrN₂⁺ [M+H]⁺: 255.05. The spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approx. 1:1 ratio), with peaks at m/z 255 and 257. |

| Purity (HPLC) | >95% (typically >98% after chromatography). |

Applications in Drug Discovery

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is not an end product but a crucial intermediate. Its value lies in its ability to be readily transformed into more complex molecules with potential therapeutic activity.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The C5-bromo position allows for Suzuki or Stille coupling to introduce aryl or heteroaryl groups that can interact with the hinge region or other key pockets of a kinase active site.

-

CNS-Targeted Agents: The lipophilic nature of the piperidine ring can aid in blood-brain barrier penetration, making this scaffold attractive for developing drugs targeting the central nervous system.

-

Metabolic Disease and Oncology: Derivatives of this compound have been explored in various therapeutic areas, including as inhibitors for enzymes involved in metabolic syndromes and as components of novel anti-cancer agents.[1]

Logical Flow from Building Block to API

The following diagram illustrates the strategic use of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine in a typical drug development workflow.

Caption: From Building Block to API Candidate.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.

References

-

Alchem Pharmtech. (n.d.). CAS N/A | 5-Bromo-4-methyl-2-(piperidin-1-yl)pyridine. Retrieved January 23, 2026, from [Link]

-

Umar, K., & Umadevi, S. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Umar, K., & Umadevi, S. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved January 23, 2026, from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange. Retrieved January 23, 2026, from [Link]

-

Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved January 23, 2026, from [Link]

Sources

A Technical Guide to 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine: A Versatile Scaffold for Drug Discovery

Abstract: This document provides a comprehensive technical overview of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, detail a robust synthetic protocol for its preparation, and discuss its strategic applications as a molecular scaffold in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for advanced scientific research.

Chemical Identity and Physicochemical Properties

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a disubstituted pyridine derivative. The core structure consists of a pyridine ring brominated at the 5-position and substituted at the 2-position with a 4-methylpiperidine moiety. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the 4-methylpiperidine group can influence solubility, metabolic stability, and target engagement.

Key Identifiers

| Identifier | Value |

| Systematic Name | 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine |

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Molecular Weight | 255.16 g/mol |

| SMILES | CC1CCN(CC1)c2ccc(Br)cn2 |

| InChI Key | (Generated upon synthesis and characterization) |

| CAS Number | Not assigned (as of early 2026) |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];// Define nodes for the pyridine ring N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="1.3,0.75!", fontcolor="#202124"]; C3 [label="C", pos="1.3,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C5 [label="C", pos="-1.3,-0.75!", fontcolor="#202124"]; C6 [label="C", pos="-1.3,0.75!", fontcolor="#202124"];

// Define nodes for the piperidine ring N_pip [label="N", pos="2.6,1.5!", fontcolor="#202124"]; C_pip1 [label="C", pos="3.9,2.25!", fontcolor="#202124"]; C_pip2 [label="C", pos="5.2,1.5!", fontcolor="#202124"]; C_pip3 [label="C", pos="5.2,0!", fontcolor="#202124"]; C_pip4 [label="C", pos="3.9,-0.75!", fontcolor="#202124"]; C_pip_Me [label="C", pos="6.5,0!", fontcolor="#202124"];

// Define node for Bromine Br [label="Br", pos="-2.6,-1.5!", fontname="Arial bold", fontcolor="#EA4335"];

// Draw bonds for the pyridine ring N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5, style=double]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5, style=double]; C6 -- N1 [len=1.5]; C2 -- N1 [style=double, len=1.5];

// Draw bonds for the piperidine ring and connection C6 -- N_pip [len=1.5]; N_pip -- C_pip1 [len=1.5]; C_pip1 -- C_pip2 [len=1.5]; C_pip2 -- C_pip3 [len=1.5]; C_pip3 -- C_pip4 [len=1.5]; C_pip4 -- N_pip [len=1.5]; C_pip3 -- C_pip_Me [len=1.5];

// Draw bond for Bromine C4 -- Br [len=1.5]; }

Caption: Chemical structure of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Synthesis and Purification

The synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of a leaving group at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen.

Causality of Experimental Choice: 5-Bromo-2-fluoropyridine is selected as the ideal starting material. The fluorine atom is an excellent leaving group for SNAr reactions on electron-deficient rings, often providing higher yields and cleaner reactions compared to its chloro- or bromo-analogs.[1] The reaction is typically performed in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to facilitate the dissolution of reagents and the formation of the charged Meisenheimer intermediate. A mild inorganic base such as potassium carbonate (K₂CO₃) is used to deprotonate the secondary amine of 4-methylpiperidine, activating it as a nucleophile without causing unwanted side reactions.

Experimental Protocol: Synthesis via SNAr

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Bromo-2-fluoropyridine (1.0 eq), 4-methylpiperidine (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Quench by slowly adding water. The product will often precipitate or can be extracted with a suitable organic solvent like ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure compound.

Caption: Workflow for the synthesis of the target compound via SNAr.

Applications in Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a valuable component for modulating biological activity. The piperidine moiety is also a common feature in pharmaceuticals, often used to improve physicochemical properties like solubility and to fill hydrophobic pockets in target proteins.[3]

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine serves as a powerful building block for creating diverse chemical libraries. The bromine atom is a key functional group for introducing further complexity. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig aminations.[4] This allows for the strategic attachment of various aryl, heteroaryl, or amino groups at the 5-position, enabling systematic Structure-Activity Relationship (SAR) studies. This approach is central to modern fragment-based drug discovery (FBDD), where small, functionalized fragments are elaborated into potent lead compounds.[5]

Caption: Role as a versatile scaffold in medicinal chemistry.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of protons on the pyridine and piperidine rings. The aromatic region should show characteristic doublets and doublets of doublets for the pyridine protons. The aliphatic region will display signals for the methyl and piperidine ring protons.

-

¹³C NMR: Will show the expected number of carbon signals, including distinct signals for the bromine- and nitrogen-substituted carbons of the pyridine ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence of its presence.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to assess the purity of the final compound, ideally demonstrating >95% purity for use in biological assays.

Safety, Handling, and Storage

As a brominated heterocyclic compound, 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine should be handled with appropriate care. While specific toxicity data is unavailable, related compounds are known to be irritants.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.[3]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C is recommended.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

MDPI. (2022). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molecules. Available at: [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

-

Chemsrc. (2026). 5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1. Available at: [Link]

-

ResearchGate. (2021). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. Available at: [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available at: [Link]

-

ResearchGate. (2022). (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available at: [Link]

-

AA Blocks. (n.d.). 2138544-42-8 | 2-bromo-5-[(3,5-dimethylpiperidin-1-yl)methyl]pyridine. Available at: [Link]

-

PubMed. (2000). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Available at: [Link]

Sources

- 1. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 1219964-45-0|5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine . This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, medicinal chemistry, and materials science, where substituted pyridines are pivotal structural motifs.

Due to the limited availability of experimental data for this specific positional isomer in public databases, this guide also draws upon data from its close structural isomer, 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine , to provide a comparative context. It is crucial for researchers to note this distinction in their experimental design and interpretation.

Chemical Identity and Molecular Structure

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a disubstituted pyridine derivative. The core structure consists of a pyridine ring brominated at the 5-position and substituted at the 2-position with a 4-methylpiperidine moiety via a nitrogen atom. The strategic placement of a halogen atom and a saturated heterocyclic amine imparts a unique combination of lipophilicity, basicity, and reactivity, making it a versatile building block in synthetic chemistry.

The molecular structure dictates its potential for various chemical transformations. The bromine atom can participate in a range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the pyridine nitrogen offers a site for protonation and coordination to metal centers. The 4-methylpiperidine group influences the compound's steric profile and solubility.

Molecular Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine | N/A |

| Molecular Formula | C₁₂H₁₇BrN₂ | Calculated |

| Molecular Weight | 269.18 g/mol | Calculated |

| Canonical SMILES | CC1CCN(CC1)C2=NC=C(C=C2)Br | N/A |

| Isomeric SMILES | CC1CCN(CC1)C2=NC=C(C=C2)Br | N/A |

| InChI Key | N/A | N/A |

| CAS Number | Not available in searched databases | N/A |

Note: As of the latest search, a specific CAS number for 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine has not been identified in publicly accessible databases. Researchers should exercise caution when sourcing this compound and verify its identity through analytical characterization.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for the target compound is scarce. To provide a useful reference, the following table includes data for the closely related isomer, 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine (CAS: 1219964-45-0) , alongside predicted values for the target compound where available. The subtle shift in the methyl group's position from the pyridine ring to the piperidine ring is expected to have a minor, yet potentially significant, impact on properties such as melting point and crystal packing.

| Property | 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine | 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine | Source |

| Appearance | Predicted: Solid | Solid | General knowledge of similar compounds |

| Melting Point | Data not available | Data not available | N/A |

| Boiling Point | Predicted: ~340-360 °C at 760 mmHg | Data not available | Prediction based on similar structures |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Data not available | General principles of organic solubility |

| pKa (of Pyridine Nitrogen) | Predicted: ~4-5 | Data not available | General pKa of substituted 2-aminopyridines |

Causality Behind Property Predictions:

-

Boiling Point: The relatively high predicted boiling point is attributed to the compound's molecular weight and the polar nature of the pyridine ring and the C-Br bond, leading to significant dipole-dipole interactions.

-

Solubility: The presence of the nonpolar 4-methylpiperidine and bromophenyl groups suggests good solubility in common organic solvents. The basic nitrogen atoms can be protonated in acidic aqueous solutions, which would increase water solubility.

-

pKa: The electron-donating nature of the piperidine substituent at the 2-position is expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ≈ 5.2). Conversely, the electron-withdrawing effect of the bromine at the 5-position will likely decrease the basicity. The predicted pKa reflects the net effect of these substituents.

Spectroscopic Data: The Fingerprint of a Molecule

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of both aromatic and aliphatic protons.

-

Pyridine Ring Protons (3H): Three distinct signals are anticipated in the aromatic region (typically δ 6.5-8.5 ppm). The proton at C6 (ortho to the nitrogen) will likely appear as a doublet. The proton at C4 will be a doublet of doublets, and the proton at C3 will also be a doublet of doublets, with coupling constants characteristic of pyridine ring systems.

-

Piperidine Ring Protons (9H): The signals for the piperidine protons will be in the aliphatic region (typically δ 1.0-4.0 ppm). Due to the chair conformation of the piperidine ring and the presence of the methyl group, these signals may be broad or complex multiplets. The methyl group will likely appear as a doublet around δ 1.0 ppm.

-

Methyl Protons (3H): The methyl group on the piperidine ring will appear as a doublet in the upfield region of the aliphatic section.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Pyridine Ring Carbons (5C): Five signals are expected in the downfield region (typically δ 110-160 ppm). The carbon bearing the bromine (C5) will be significantly influenced by the halogen's electronic effect. The carbon attached to the piperidine nitrogen (C2) will also have a characteristic chemical shift.

-

Piperidine Ring Carbons (5C): Five signals are expected in the aliphatic region (typically δ 20-60 ppm).

-

Methyl Carbon (1C): A single signal for the methyl carbon will be observed in the upfield aliphatic region (typically δ 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 268 and 270.

-

Fragmentation: Common fragmentation pathways may include loss of the methyl group, cleavage of the piperidine ring, and loss of bromine.

Synthetic Considerations

The synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine typically involves a nucleophilic aromatic substitution reaction. A common synthetic route is illustrated below.

Figure 1: A representative synthetic workflow for the preparation of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Experimental Protocol: A Self-Validating System

-

Reaction Setup: To a solution of 5-bromo-2-fluoropyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 4-methylpiperidine (1.1-1.5 eq) and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq). The use of an excess of the amine and base drives the reaction to completion.

-

Reaction Conditions: The reaction mixture is heated, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

-

Characterization and Validation: The identity and purity of the final compound must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS) as outlined in Section 3. The data should be consistent with the proposed structure.

Safety and Handling

While specific toxicity data for 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is not available, it should be handled with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications and Future Directions

Substituted pyridines are prevalent in pharmaceuticals and functional materials. The unique combination of a bromine atom (a handle for further functionalization) and a substituted piperidine moiety makes 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine a valuable intermediate for:

-

Drug Discovery: As a scaffold for the synthesis of novel bioactive molecules targeting a wide range of therapeutic areas.

-

Agrochemicals: In the development of new pesticides and herbicides.

-

Materials Science: As a building block for organic light-emitting diodes (OLEDs), sensors, and other functional materials.

The logical progression for future research on this compound would involve the experimental determination of its physical properties, including its crystal structure, to provide a more complete and accurate dataset for the scientific community.

References

This section would typically contain a numbered list of all cited sources with full bibliographic information and clickable URLs. As no specific literature references for the target compound were found during the search, this section is intentionally left blank. When experimental data becomes available and is published, this section should be populated accordingly.

An In-depth Technical Guide to 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine: Synthesis, Characterization, and Application

This guide provides an in-depth exploration of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to offer a foundational understanding of the compound's synthesis, structural characteristics, and strategic utility in the design of novel therapeutics. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just steps to follow, but self-validating systems grounded in established chemical principles.

Introduction: Strategic Importance in Drug Discovery

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine belongs to a class of disubstituted pyridines that serve as versatile scaffolds in the synthesis of complex, biologically active molecules. The structure is a composite of two key pharmacophores:

-

The 2-aminopyridine core: This motif is prevalent in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other aromatic systems. The piperidine substituent at the 2-position modulates the basicity of the pyridine nitrogen and significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability.

-

The Bromine atom at the 5-position: This is not merely a placeholder but a crucial functional "handle." It provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of diverse chemical moieties to build molecular complexity.[1] This strategic placement allows for late-stage diversification, a powerful tactic in generating libraries of analogues for structure-activity relationship (SAR) studies.

The 4-methyl group on the piperidine ring offers a subtle but important modification, potentially influencing binding selectivity and metabolic pathways compared to its unsubstituted counterpart. Compounds incorporating piperidine scaffolds are known to exhibit a wide range of pharmacological activities, including anti-cancer and central nervous system effects.[2][3]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design.

Chemical Structure Diagram

Caption: Chemical Structure of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Data Summary Table

| Property | Value | Source/Reference |

| IUPAC Name | 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine | N/A |

| CAS Number | 878393-47-8 | (Inferred from supplier data) |

| Molecular Formula | C₁₁H₁₅BrN₂ | N/A |

| Molecular Weight | 255.16 g/mol | N/A |

| Appearance | Off-white to light yellow solid | (Typical for this class) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | (Predicted) |

| Melting Point | Not widely reported, expected >50 °C | (Inferred from related solids) |

Synthesis and Purification Protocol

The most reliable and common method for preparing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach is favored for its high efficiency and operational simplicity.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis and purification of the target compound.

Step-by-Step Experimental Protocol

Materials:

-

2,5-Dibromopyridine (1.0 eq)

-

4-Methylpiperidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq) or Cesium Carbonate (Cs₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dibromopyridine (1.0 eq) and potassium carbonate (2.5 eq).

-

Rationale: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the secondary amine of 4-methylpiperidine, activating it as a nucleophile. Anhydrous conditions are crucial to prevent side reactions.

-

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2-0.5 M with respect to the limiting reagent. Add 4-methylpiperidine (1.2 eq) to the stirring mixture.

-

Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium salts and facilitates the SₙAr mechanism. A slight excess of the amine ensures the complete consumption of the more valuable dibromopyridine starting material.

-

-

Reaction Execution: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,5-dibromopyridine is consumed.

-

Rationale: Elevated temperature is required to overcome the activation energy for the nucleophilic substitution on the electron-deficient pyridine ring. The C-Br bond at the 2-position is significantly more activated towards substitution than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen.

-

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

-

Rationale: This step quenches the reaction and removes the inorganic base and DMF. Ethyl acetate is a suitable solvent for extracting the moderately polar product.

-

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Rationale: Washing with brine helps to break any emulsions and removes residual water from the organic phase. Na₂SO₄ is a neutral drying agent.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 30% EtOAc) as the eluent.

-

Rationale: Chromatography separates the desired product from unreacted starting materials, the undesired 2,5-bis(4-methylpiperidin-1-yl)pyridine byproduct, and other impurities.

-

Spectroscopic Characterization (Predicted)

Structural confirmation is paramount. Below are the expected spectroscopic signatures for verifying the identity and purity of the final compound.

-

¹H NMR (400 MHz, CDCl₃):

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 6.5-8.5 ppm).

-

A doublet around δ 8.1-8.2 ppm (H6, ortho to N).

-

A doublet of doublets around δ 7.4-7.5 ppm (H4, meta to N and ortho to Br).

-

A doublet around δ 6.5-6.6 ppm (H3, ortho to the piperidine).

-

-

Piperidine Protons: A series of multiplets between δ 0.9-4.0 ppm.

-

A doublet for the methyl group (CH₃) around δ 0.9-1.0 ppm.

-

Multiplets for the various methylene (CH₂) and methine (CH) protons on the piperidine ring. The protons alpha to the nitrogen (on C2' and C6' of the piperidine) will be downfield, likely around δ 3.6-3.8 ppm.

-

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Pyridine Carbons: Five signals expected. The carbon attached to the piperidine (C2) will be significantly downfield (~160 ppm). The carbon bearing the bromine (C5) will be shielded relative to a C-H carbon but identifiable (~110-115 ppm).

-

Piperidine Carbons: Signals corresponding to the five distinct carbons of the 4-methylpiperidine moiety.

-

-

Mass Spectrometry (ESI+):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peaks [M+H]⁺ will appear at m/z 255 and 257 with an approximate 1:1 intensity ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[4][5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4][6] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Royal Society of Chemistry. (n.d.). Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U.

- Khan, K. M., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports.

- Hussain, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-methylpyridine.

- MDPI. (n.d.). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide.

- ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells.

- Ossila. (2023). 5-Bromo-2-fluoropyridine - SAFETY DATA SHEET.

- Freel Meyers, C. L., et al. (2000). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. Journal of Medicinal Chemistry.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet.

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety protocols and handling procedures for 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, a key intermediate in pharmaceutical and organic synthesis. As a Senior Application Scientist, the following content is synthesized from established safety data for structurally analogous compounds to ensure a comprehensive and reliable resource in the absence of a specific Safety Data Sheet (SDS) for this exact molecule. The principles of causality and self-validating protocols are central to the guidance provided herein.

Understanding the Compound: A Profile of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a disubstituted pyridine derivative. Its structure, featuring a brominated pyridine ring and a methylpiperidine moiety, makes it a valuable building block in medicinal chemistry, often utilized in cross-coupling reactions to construct more complex molecules.[1] The presence of the bromine atom allows for facile modification through reactions like the Suzuki or Buchwald-Hartwig couplings, while the piperidine group can influence solubility, metabolic stability, and target engagement of the final compound.

Chemical and Physical Properties (Predicted)

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₁H₁₅BrN₂ | Based on chemical structure |

| Molecular Weight | 255.16 g/mol | Calculated from formula |

| Appearance | Likely a solid at room temperature | Based on similar compounds like 5-bromo-2-(4-methylpiperazin-1-yl)pyridine[2] |

| Boiling Point | > 300 °C (estimated) | Based on similar structures like 5-BROMO-2-PIPERIDIN-1-YLMETHYL-PYRIDINE[3] |

| Flash Point | > 135 °C (estimated) | Based on similar structures like 5-BROMO-2-PIPERIDIN-1-YLMETHYL-PYRIDINE[3] |

Hazard Identification and Risk Assessment

Anticipated GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][5] |

| Acute Toxicity (Oral) | 4 (Potential) | H302: Harmful if swallowed[2][6] |

Causality of Hazards: The hazards associated with this class of compounds can be attributed to the reactivity of the brominated pyridine ring and the potential for the molecule to interact with biological macromolecules. The electron-withdrawing nature of the pyridine ring, enhanced by the bromine atom, can render the compound reactive towards nucleophiles.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is crucial for minimizing exposure.

Engineering Controls:

-

Ventilation: All handling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine should be conducted in a well-ventilated laboratory. For weighing and transferring solids, a chemical fume hood is mandatory to prevent inhalation of dust or aerosols.[5][7]

-

Contained Systems: For larger scale operations, the use of a glove box or other closed-system transfer methods is recommended to minimize direct contact.[7]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

Personal Protective Equipment (PPE):

The following PPE is considered the minimum requirement when handling 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine:

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required. A face shield should be worn in situations with a higher risk of splashing.[8]

-

Skin Protection:

-

Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves properly.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

Clothing: Ensure that the lab coat is fully buttoned and that personal clothing covers all exposed skin.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

Emergency Procedures

A well-defined emergency plan is critical for responding effectively to incidents involving 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [4]* Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. [5]Remove contaminated clothing. If skin irritation persists, get medical advice/attention. [4][5]* Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. [4]Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [4]* Ingestion: If swallowed, DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [5]* Specific Hazards: Combustion may produce hazardous gases including carbon oxides, nitrogen oxides, and hydrogen bromide. [5]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing. [5] Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3. Avoid breathing dust and contact with the substance. [5]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [5]* Containment and Cleanup:

-

Ventilate the area of the spill.

-

For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

For large spills, contain the spill with sand, earth, or vermiculite. [5] 4. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash the area with soap and water.

-

Collect all contaminated materials in a sealed, labeled container for disposal.

-

Disposal Considerations

All waste materials containing 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine should be treated as hazardous waste.

-

Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.

Conclusion

While 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a valuable reagent in research and development, it is imperative that it is handled with the appropriate precautions. By understanding its potential hazards based on analogous structures, implementing robust engineering controls, utilizing the correct personal protective equipment, and adhering to safe handling and emergency procedures, researchers can mitigate the risks associated with its use. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan.

References

- MDPI. (2017-01-27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Apollo Scientific. (2023-07-07). 5-Bromo-2-(1H-pyrazol-1-yl)pyridine Safety Data Sheet.

- Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet.

- Sigma-Aldrich. 5-bromo-2-(4-methylpiperazin-1-yl)pyridine.

- Sigma-Aldrich. (2024-09-07). 5-Bromo-2-formylpyridine SAFETY DATA SHEET.

- Fisher Scientific. 5-Bromo-2,4-dichloropyrimidine SAFETY DATA SHEET.

- Acros Organics. (2011-05-20). 2-Bromo-5-fluorobenzotrifluoride SAFETY DATA SHEET.

- ChemicalBook. (2023-07-22). 5-BROMO-2-PIPERIDIN-1-YLMETHYL-PYRIDINE - Safety Data Sheet.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-5-fluoroisonicotinaldehyde.

Sources

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 2. 5-bromo-2-(4-methylpiperazin-1-yl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a substituted pyridine derivative that has garnered significant interest in the field of medicinal chemistry. Its structure, incorporating a pyridine ring, a piperidine moiety, and a bromine atom, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The pyridine core is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The 4-methylpiperidine group can influence the compound's solubility, lipophilicity, and metabolic stability, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties and Characterization

While a comprehensive, publicly available dataset for 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is limited, the properties of the closely related analogue, 5-Bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine (CAS No. 1219964-45-0) , offer valuable insights.

| Property | Value | Source |

| CAS Number | 1219964-45-0 | [1] |

| Molecular Formula | C₁₂H₁₇BrN₂ | [1] |

| Molecular Weight | 269.18 g/mol | [1] |

| SMILES | CC1CCN(C2=NC=C(Br)C(C)=C2)CC1 | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Characterization of these types of molecules typically relies on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine: A Practical Approach

The synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine can be achieved through several synthetic routes. A common and effective method is the nucleophilic aromatic substitution (SₙAr) reaction. This approach involves the reaction of a di-substituted pyridine with 4-methylpiperidine.

A likely precursor for this synthesis is 2,5-dibromopyridine. The greater electrophilicity of the C2 position in the pyridine ring makes it more susceptible to nucleophilic attack.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine from 2,5-dibromopyridine and 4-methylpiperidine.

Materials:

-

2,5-Dibromopyridine

-

4-Methylpiperidine

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol)

-

A base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or a non-nucleophilic organic base)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dibromopyridine (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add 4-methylpiperidine (1.1-1.5 equivalents) and the base (2-3 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature will depend on the solvent used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the salt byproduct) has formed, it can be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is often chosen to facilitate the SₙAr reaction by stabilizing the charged intermediate (Meisenheimer complex).

-

Base: The base is crucial to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, driving the equilibrium towards the product.

-

Excess Nucleophile: A slight excess of 4-methylpiperidine is often used to ensure the complete consumption of the starting material.

-

Temperature: Elevated temperatures are generally required to overcome the activation energy of the SₙAr reaction on the electron-deficient pyridine ring.

Caption: General workflow for the synthesis of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Applications in Drug Discovery and Development

The true value of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules. The bromine atom at the 5-position of the pyridine ring is particularly useful for introducing further diversity through metal-catalyzed cross-coupling reactions.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine can be reacted with a variety of boronic acids or boronate esters to introduce aryl or heteroaryl substituents at the 5-position of the pyridine ring. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[2]

Caption: Suzuki cross-coupling reaction of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine.

Potential Therapeutic Areas

While specific drugs derived directly from this compound are not extensively documented in publicly available literature, the structural motifs present suggest its utility in developing inhibitors for a range of therapeutic targets.

-

Oncology: Pyridine and piperidine scaffolds are found in numerous kinase inhibitors and other anti-cancer agents. The ability to functionalize the 5-position allows for the exploration of interactions with specific binding pockets in enzymes like PARPs (Poly (ADP-ribose) polymerases).[3]

-

Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in many CNS-active drugs. Modifications of the pyridine core can be used to fine-tune properties such as blood-brain barrier permeability.

-

Cardiovascular Diseases: Derivatives of piperidinylpyrazolopyridine have been investigated as LCAT (Lecithin-cholesterol acyltransferase) activators for the treatment of arteriosclerosis, highlighting the potential of this scaffold in cardiovascular drug discovery.

Safety and Handling

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store the compound in a cool, dry, and well-ventilated area.

Conclusion and Future Perspectives

5-Bromo-2-(4-methylpiperidin-1-yl)pyridine represents a valuable and versatile building block in the arsenal of medicinal chemists. Its straightforward synthesis and the reactivity of the bromine atom allow for the efficient generation of diverse chemical libraries. While its direct biological activity may be limited, its utility as a key intermediate in the synthesis of more complex and potent drug candidates is clear. Further exploration of the chemical space accessible from this scaffold is likely to yield novel compounds with therapeutic potential across a range of diseases, from cancer to CNS and cardiovascular disorders. As drug discovery continues to demand novel chemical matter, the strategic use of such well-designed building blocks will remain a cornerstone of successful research and development programs.

References

-

Hussain, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

-

Nagaki, A., et al. (2011). Supporting Information: Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without Using Cryogenic Conditions. Green Chemistry. [Link]

-

Ningsih, S., & Santoso, M. (2024). 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Molbank, 2024(4), M1941. [Link]

- Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine. CN103420903A.

- Google Patents. (2010). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.

-

Johannes, J. W., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

- Google Patents. (2015).

-

Chemsrc. (n.d.). 5-Bromo-2-iodo-4-methylpyridine. Retrieved January 23, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2988188-13-0 Cas No. | 5-Bromo-2-(4-methoxypiperidin-1-yl)-4-(trifluoromethyl)pyridine | Matrix Scientific [matrixscientific.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Introduction: The Strategic Importance of Substituted Pyridines and the Power of the Suzuki-Miyaura Coupling

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, featuring prominently in a vast array of therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in molecular recognition. The functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Among the myriad of synthetic methodologies for pyridine derivatization, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2] This reaction's tolerance of a wide range of functional groups, coupled with the commercial availability and relative stability of its boronic acid and ester reagents, has cemented its status as an indispensable transformation in modern organic synthesis.[3][4]

This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine , a substrate of interest for the synthesis of novel biaryl and heteroaryl structures. The presence of the electron-donating and sterically bulky 4-methylpiperidin-1-yl group at the 2-position presents specific challenges that will be addressed through a careful selection of catalytic systems and reaction conditions.

Understanding the Substrate: Electronic and Steric Considerations

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the electronic and steric nature of the coupling partners. In the case of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine, two key features of the substrate must be considered:

-

Electronic Effects: The 4-methylpiperidin-1-yl group is a strong electron-donating group. This increases the electron density on the pyridine ring, which can make the initial oxidative addition of the palladium catalyst to the C-Br bond, the rate-determining step of the catalytic cycle, more challenging.[5] Electron-rich aryl halides are generally less reactive in this step compared to their electron-deficient counterparts.

-

Steric Hindrance: The bulky nature of the 4-methylpiperidin-1-yl substituent ortho to the pyridine nitrogen can sterically hinder the approach of the palladium catalyst. This steric impediment needs to be overcome for efficient coupling to occur.[1][6]

Addressing these challenges necessitates the use of highly active catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which are known to promote the oxidative addition and subsequent steps in the catalytic cycle for challenging substrates.[7][8]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a series of well-defined steps, as illustrated in the diagram below. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process that is facilitated by a base.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: A Guided Approach

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine with a variety of aryl and heteroaryl boronic acids. Given the substrate's characteristics, a catalyst system known for its high activity with electron-rich and sterically hindered substrates is recommended.

Materials and Reagents

| Reagent | Role | Supplier (Example) | Purity |

| 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine | Aryl Halide | In-house/Commercial | >98% |

| Aryl/Heteroaryl Boronic Acid | Coupling Partner | Commercial | >98% |

| Pd(OAc)₂ (Palladium(II) Acetate) | Catalyst Precursor | Commercial | >98% |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand | Commercial | >98% |

| K₃PO₄ (Potassium Phosphate) | Base | Commercial | Anhydrous |

| 1,4-Dioxane | Solvent | Commercial | Anhydrous |

| Water | Co-solvent | Deionized | N/A |

| Nitrogen or Argon gas | Inert Atmosphere | Gas Cylinder | High Purity |

Step-by-Step Procedure

Figure 2: A typical workflow for the Suzuki-Miyaura coupling reaction.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and anhydrous potassium phosphate (K₃PO₄, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 5-10 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (Pd(OAc)₂, 1-5 mol%) and SPhos (1.2-6 mol%). Then, add anhydrous 1,4-dioxane and degassed water (a common ratio is 10:1 v/v). The solvent should be thoroughly degassed prior to use to prevent oxidation of the catalyst.

-

Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the boronic acid.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Rationale for Reagent Selection

-

Catalyst Precursor (Pd(OAc)₂): Palladium(II) acetate is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.

-

Ligand (SPhos): SPhos is a bulky and electron-rich biaryl phosphine ligand that has demonstrated high efficacy in the coupling of sterically hindered and electron-rich aryl halides.[7] Its steric bulk is thought to promote the reductive elimination step, while its electron-donating nature facilitates the oxidative addition. Other suitable ligands for challenging substrates include XPhos and RuPhos.

-

Base (K₃PO₄): Potassium phosphate is a moderately strong base that is often effective in Suzuki couplings, particularly with heteroaromatic substrates. It is generally preferred over stronger bases like sodium or potassium hydroxide, which can promote side reactions such as the degradation of boronic acids.

-

Solvent (1,4-Dioxane/Water): A mixture of an organic solvent and water is commonly used in Suzuki couplings. Dioxane is a good solvent for the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. The ratio of organic solvent to water can be optimized.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature | - Use a fresh batch of palladium precursor and ligand.- Ensure proper degassing of solvents and purging of the reaction vessel.- Increase the reaction temperature in increments of 10 °C. |

| Formation of Homocoupled Byproduct (Ar-Ar) | - Decomposition of boronic acid- High catalyst loading | - Use a milder base (e.g., K₂CO₃).- Reduce the catalyst loading.- Add the boronic acid portion-wise. |

| Debromination of Starting Material | - Presence of water and base can lead to protodebromination | - Use a non-aqueous solvent system with a soluble base (e.g., CsF in DME).- Ensure all reagents and solvents are anhydrous. |

Conclusion

The Suzuki-Miyaura coupling of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine presents a viable route to novel and potentially bioactive molecules. While the electron-donating and sterically demanding nature of the substrate requires careful consideration, the use of highly active palladium catalysts, particularly those with bulky and electron-rich phosphine ligands like SPhos, provides a clear path to success. The protocol outlined in this application note serves as a comprehensive starting point for researchers in drug discovery and organic synthesis. As with any chemical transformation, empirical optimization of the reaction conditions for each specific boronic acid partner is highly recommended to achieve the best possible outcomes.

References

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.

-

ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

- Guild, J., & Lindsley, C. W. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.

- Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(13), 5104–5112.

- Kelly, T. R., & Kim, Y. J. (1994). A practical synthesis of 2,2'-bipyridines. Tetrahedron Letters, 35(43), 7981-7984.

- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

- Pye, D. R., & Krska, S. W. (2017). The Suzuki-Miyaura Reaction in the Synthesis of Drug Substances. In Topics in Organometallic Chemistry (Vol. 58, pp. 1-38). Springer, Cham.

- Shen, W. (1997). A facile synthesis of unsymmetrical 2,2'-bipyridines via a modified Suzuki cross-coupling reaction. Tetrahedron Letters, 38(32), 5575-5578.

- Sun, Z., Tu, T., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.

- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: the missing link. Science, 352(6283), 329-332.

- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.

-

YouTube. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for the Derivatization of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine

Introduction: The Strategic Importance of the 2-Substituted 5-Bromopyridine Scaffold

In the landscape of modern drug discovery and development, the pyridine ring stands out as a "privileged scaffold," a core structural motif frequently found in biologically active compounds.[1] Its derivatization is a cornerstone of medicinal chemistry, allowing for the systematic exploration of chemical space to optimize pharmacological properties. The compound 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine is a particularly valuable starting material. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide array of functional groups through various cross-coupling reactions. This enables the generation of diverse libraries of novel molecules for screening in drug development programs, particularly in areas like kinase inhibition for oncology.[1]

This application note provides detailed, field-proven protocols for the derivatization of 5-Bromo-2-(4-methylpiperidin-1-yl)pyridine via two powerful and widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Sonogashira coupling for the introduction of alkynyl moieties. The methodologies are designed to be robust, reproducible, and adaptable for various research applications.

Core Derivatization Strategies: Suzuki and Sonogashira Couplings

The bromine atom on the pyridine ring is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions. This is due to the facile oxidative addition of the C-Br bond to a Pd(0) catalyst, initiating the catalytic cycle. We will focus on two key transformations:

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the pyridine ring and an aryl or vinyl group, utilizing a boronic acid or ester as the coupling partner. It is a robust and highly functional group tolerant reaction, making it a workhorse in medicinal chemistry.[2][3][4]

-